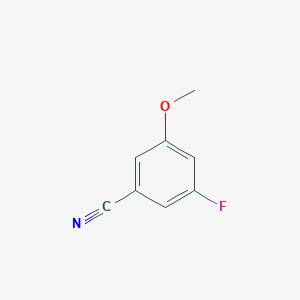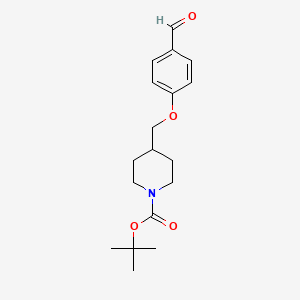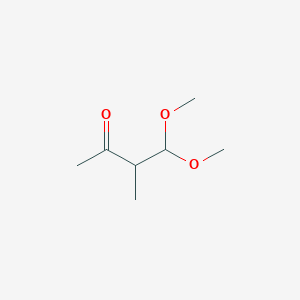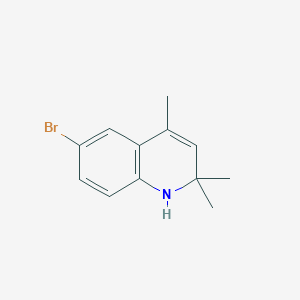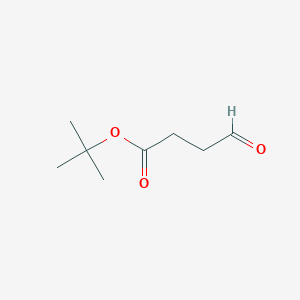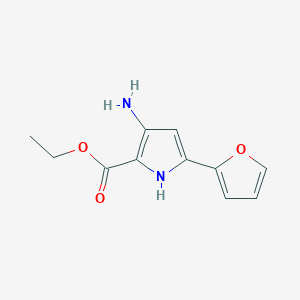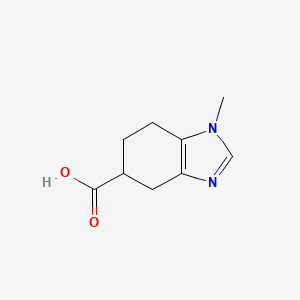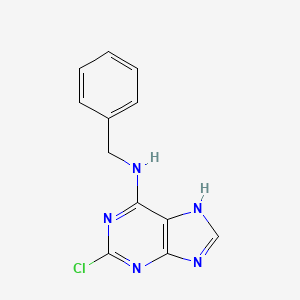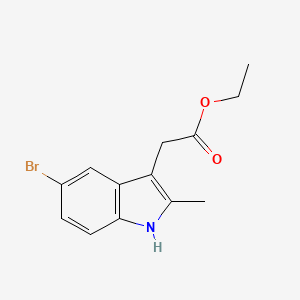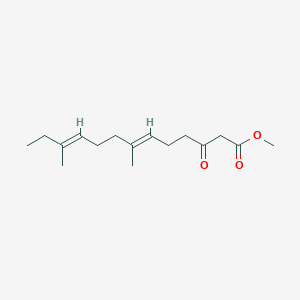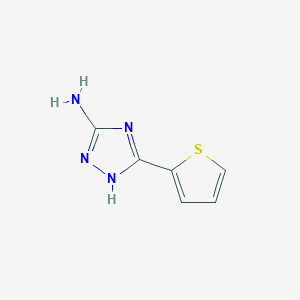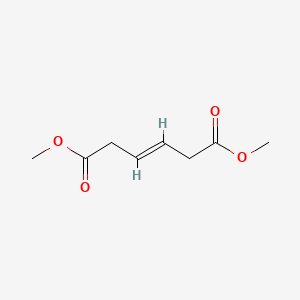
Dimethyl trans-3-Hexenedioate
Vue d'ensemble
Description
Dimethyl trans-3-Hexenedioate (DMTHD) is a synthetic compound that has been used for a variety of scientific research applications. It is a colorless liquid with a low boiling point and a pleasant odor. DMTHD has been used in laboratories for many years and is a versatile compound with a wide range of uses.
Applications De Recherche Scientifique
Catalytic Processes and Chemical Synthesis
Dimethyl trans-3-Hexenedioate plays a significant role in various catalytic processes and chemical syntheses. For instance, its formation has been achieved through the selective tail-to-tail dimerization of methyl methacrylate, catalyzed by N-heterocyclic carbene, showcasing its potential in creating specific molecular structures (Matsuoka et al., 2011). Additionally, this compound has been utilized in the synthesis of novel renewable polyesters and polyamides via olefin metathesis, highlighting its application in developing environmentally sustainable materials (Dewaele et al., 2016).
Isomerization and Dimerization Studies
Research has also focused on the isomerization and dimerization characteristics of compounds related to Dimethyl trans-3-Hexenedioate. Studies on the stereospecificity of catalytic isomerization of olefins, such as 3,4-dimethyl-3-hexenes, provide insights into the chemical behavior and potential applications of these compounds in various industrial processes (Maurel et al., 1971). The linear dimerization of acrylates by palladium and rhodium catalysts, impacting the yield and selectivity of linear dialkyl hexenedioates, further exemplifies the compound's relevance in chemical manufacturing (Nugent & Mckinney, 1985).
Pharmaceutical Research
In the pharmaceutical domain, compounds structurally similar to Dimethyl trans-3-Hexenedioate have been explored for their potential in treating various health conditions. For example, studies on trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioids reveal their efficacy in gastrointestinal motility disorders, suggesting the therapeutic potential of related compounds (Zimmerman et al., 1994).
Environmental and Biological Studies
Environmental and biological studies have also utilized similar compounds to understand plant-insect interactions and nutrient levels. Research on insect-induced plant volatiles in Bt and conventional oilseed rape plants, including compounds like trans-3-hexenedioate, sheds light on the complex interactions within ecosystems and their potential agricultural implications (Ibrahim et al., 2008).
Propriétés
IUPAC Name |
dimethyl (E)-hex-3-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-4H,5-6H2,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSQPCGPYWRIPB-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC=CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C/C=C/CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347459 | |
| Record name | Dimethyl (E)-hex-3-enedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl trans-3-Hexenedioate | |
CAS RN |
25126-93-6 | |
| Record name | 25126-93-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl (E)-hex-3-enedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

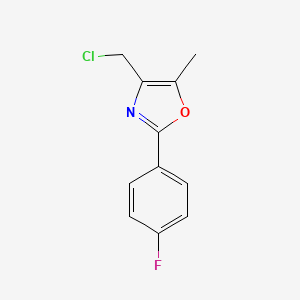
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine](/img/structure/B1366497.png)
